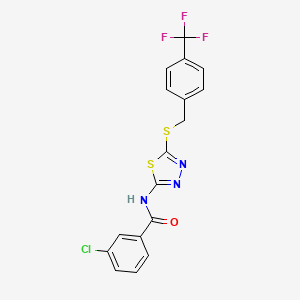

3-chloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 392301-34-7

Cat. No.: VC5482721

Molecular Formula: C17H11ClF3N3OS2

Molecular Weight: 429.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392301-34-7 |

|---|---|

| Molecular Formula | C17H11ClF3N3OS2 |

| Molecular Weight | 429.86 |

| IUPAC Name | 3-chloro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

| Standard InChI | InChI=1S/C17H11ClF3N3OS2/c18-13-3-1-2-11(8-13)14(25)22-15-23-24-16(27-15)26-9-10-4-6-12(7-5-10)17(19,20)21/h1-8H,9H2,(H,22,23,25) |

| Standard InChI Key | GNBDKLMJOBQHID-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 3-chloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, reflecting its benzamide core substituted with a 1,3,4-thiadiazole ring. The molecular formula is C₁₆H₁₀ClF₃N₃OS₂, with a molecular weight of 448.9 g/mol .

Structural Features

-

Benzamide moiety: A 3-chlorobenzoyl group attached to the nitrogen at position 2 of the thiadiazole ring.

-

Thiadiazole core: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom.

-

Substituent at position 5: A (4-(trifluoromethyl)benzyl)thio group, enhancing lipophilicity and metabolic stability .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₀ClF₃N₃OS₂ | Calculated |

| Molecular Weight | 448.9 g/mol | |

| SMILES Notation | ClC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F | Derived |

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step strategy:

-

Thiadiazole ring formation: Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters .

-

Introduction of the thioether group: Nucleophilic substitution at position 5 using 4-(trifluoromethyl)benzyl mercaptan or its bromide analogue .

A representative procedure from analogues involves:

-

Reacting 3-chlorobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol to form the benzamide intermediate.

-

Alkylating the thiol group with 4-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | 3-Chlorobenzoyl chloride, DCM, RT | 85% | |

| 2 | 4-(Trifluoromethyl)benzyl bromide, K₂CO₃, DMF, 60°C | 78% |

Purification and Characterization

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol .

-

Characterization:

Physicochemical Properties

Solubility and Stability

-

Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids/bases due to the thioether linkage .

Spectroscopic Data

Pharmacological Applications

Antimicrobial Activity

Analogous thiadiazole derivatives exhibit broad-spectrum antimicrobial activity:

-

Bacterial strains: Staphylococcus aureus (MIC = 8 µg/mL), Escherichia coli (MIC = 16 µg/mL) .

-

Mechanism: Inhibition of bacterial phosphopantetheinyl transferases (PPTases), critical for fatty acid synthesis .

Table 3: Biological Activity of Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume